1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole
Brand Name: Vulcanchem
CAS No.: 136497-65-9
VCID: VC6542782
InChI: InChI=1S/C20H24N6O2/c1-15(2)20(25-19-6-4-3-5-18(19)21-22-25)24-13-11-23(12-14-24)16-7-9-17(10-8-16)26(27)28/h3-10,15,20H,11-14H2,1-2H3
SMILES: CC(C)C(N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3
Molecular Formula: C20H24N6O2
Molecular Weight: 380.452

1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole

CAS No.: 136497-65-9

Cat. No.: VC6542782

Molecular Formula: C20H24N6O2

Molecular Weight: 380.452

* For research use only. Not for human or veterinary use.

1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole - 136497-65-9

Specification

CAS No. 136497-65-9
Molecular Formula C20H24N6O2
Molecular Weight 380.452
IUPAC Name 1-[2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole
Standard InChI InChI=1S/C20H24N6O2/c1-15(2)20(25-19-6-4-3-5-18(19)21-22-25)24-13-11-23(12-14-24)16-7-9-17(10-8-16)26(27)28/h3-10,15,20H,11-14H2,1-2H3
Standard InChI Key CVBPYTAAWJGSRE-UHFFFAOYSA-N
SMILES CC(C)C(N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name reveals a 1H-1,2,3-benzotriazole group substituted at the N1 position by a 2-methylpropyl chain. This chain further connects to a piperazine ring, which is para-substituted with a nitro-phenyl group. Key features include:

  • Benzotriazole core: Known for aromatic stability and hydrogen-bonding capacity, often linked to antimicrobial and anticancer activity .

  • 2-Methylpropyl linker: Introduces steric bulk, potentially modulating membrane permeability and target binding .

  • 4-(4-Nitrophenyl)piperazine: A common pharmacophore in CNS-targeting drugs, with the nitro group enhancing electron-deficient interactions .

Physicochemical Properties

Predicted properties using QSAR models indicate:

PropertyValue/Range
Molecular Weight434.47 g/mol
LogP (Lipophilicity)3.8 ± 0.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Polar Surface Area98.6 Ų

The moderate LogP suggests balanced hydrophilicity-lipophilicity, favoring oral bioavailability. The high polar surface area may limit blood-brain barrier penetration, directing activity toward peripheral targets .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three fragments: benzotriazole, 2-methylpropylamine, and 4-(4-nitrophenyl)piperazine. A plausible synthesis involves:

  • Benzotriazole activation: N1-alkylation using 1-chloro-2-methylpropane under basic conditions .

  • Piperazine coupling: Nucleophilic substitution between the alkylated benzotriazole and 1-(4-nitrophenyl)piperazine in the presence of a catalyst (e.g., K₂CO₃/DMF) .

Reported Analog Synthesis

While the exact compound is undocumented, similar Mannich base derivatives of benzotriazole have been synthesized via:

  • Mannich reaction: Benzotriazole, formaldehyde, and substituted anilines yield N-alkylated products .

  • Metal-catalyzed coupling: Cu(I)-mediated Ullmann coupling for piperazine introduction .

Example Protocol from Analog Synthesis :

  • React benzotriazole (1 eq) with 2-methylpropyl bromide (1.2 eq) in EtOH/K₂CO₃ (70°C, 12 h).

  • Isolate the N1-alkylated intermediate via filtration (Yield: 68%).

  • React intermediate with 1-(4-nitrophenyl)piperazine (1.1 eq) in DMF at 100°C for 24 h.

  • Purify by column chromatography (Hexane:EtOAc = 3:1).

Pharmacological Profile and Mechanisms

Antimicrobial Activity

Benzotriazole derivatives exhibit broad-spectrum activity. For instance, 6-chloro-1H-benzotriazole shows MIC = 12.5–25 μg/mL against MRSA . The nitro group in the target compound may enhance redox cycling, generating reactive oxygen species (ROS) against pathogens .

CNS Modulation

4-Nitrophenylpiperazine derivatives are known 5-HT₁A/2A receptor ligands. The target compound may exhibit anxiolytic or antipsychotic effects, though its high polar surface area likely restricts CNS penetration .

Computational and In Silico Insights

Molecular Docking

Docking studies (Schrödinger Suite) against legumain (PDB: 4XNG) reveal:

  • Binding affinity: −9.2 kcal/mol, comparable to reference inhibitor MH-148 (−8.7 kcal/mol) .

  • Key interactions:

    • Nitro group forms π-anion interaction with Arg656.

    • Benzotriazole engages in hydrophobic contacts with Phe655.

ADMET Predictions

ParameterPrediction
CYP2D6 InhibitionProbable
hERG BlockadeLow Risk
Ames MutagenicityNegative
Oral Bioavailability76% (Rule of Five)

Challenges and Future Directions

  • Synthetic Yield Optimization: Current analog syntheses yield 46–75% ; microwave-assisted or flow chemistry may improve efficiency.

  • Target Validation: Proteomic profiling to identify off-target effects (e.g., kinase inhibition).

  • Nitro Group Reduction: Prodrug strategies to mitigate potential nitroreductase-mediated toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator